

# Application Note: Simultaneous Determination of Phenazopyridine and Nitrofurantoin in Urine by HPLC-UV

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Compound of Interest		
Compound Name:	Phenazopyridine	
Cat. No.:	B15621390	Get Quote

#### **Abstract**

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of **phenazopyridine** (PHZ) and nitrofurantoin (NFT) in human urine samples. This method is simple, sensitive, and selective, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. The protocol employs a straightforward "dilute and shoot" sample preparation technique, minimizing sample handling and analysis time.

#### Introduction

Phenazopyridine is a urinary tract analgesic, while nitrofurantoin is an antibiotic commonly prescribed for urinary tract infections (UTIs).[1] They are often used in combination for the management of UTIs. A reliable analytical method for the simultaneous determination of both compounds in urine is crucial for assessing patient compliance and performing pharmacokinetic analysis. This document provides a detailed protocol for a reversed-phase HPLC-UV method that effectively separates and quantifies **phenazopyridine** and nitrofurantoin.

# **Experimental Instrumentation and Chromatographic Conditions**



A standard HPLC system equipped with a UV detector is required. The separation is achieved on a C18 reversed-phase column.

Table 1: Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Column	C18 column (150 x 4.6 mm, 5 µm particle size) [1][2]
Mobile Phase	A: 5 mmol/L sodium dihydrogen phosphate, pH 3B: Acetonitrile[1][2]
Gradient Elution	0-7 min: 15% B7-10 min: Gradient up to 40% B[1]
Flow Rate	1 mL/min[1][2]
Injection Volume	20 μL[1]
Detection Wavelength	370 nm[1][2]
Column Temperature	Ambient

### **Standards and Reagents**

- Phenazopyridine hydrochloride (analytical standard)
- Nitrofurantoin (analytical standard)
- Acetonitrile (HPLC grade)
- Sodium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (for pH adjustment)
- Ultrapure water

# **Standard Solution Preparation**



- Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of phenazopyridine and 10 mg of nitrofurantoin in 100 mL of mobile phase in separate volumetric flasks.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with the mobile phase to cover the desired concentration ranges.

#### **Sample Preparation**

The "dilute and shoot" method is employed for its simplicity and speed.[2]

- Collect urine samples in sterile containers.
- For analysis, dilute a suitable volume of the urine sample with the mobile phase to bring the analyte concentrations within the calibration range.[1]
- Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1]
- Inject 20 μL of the filtered sample into the HPLC system.[1]

#### **Method Validation**

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Table 2: Method Validation Parameters



Parameter	Phenazopyridine (PHZ)	Nitrofurantoin (NFT)
Linearity Range (μg/mL)	0.5 - 40[1][2]	0.2 - 20[1][2]
Correlation Coefficient (r²)	> 0.999	> 0.999
Limit of Detection (LOD) (μg/mL)	0.01[1][2]	0.01[1][2]
Limit of Quantitation (LOQ) (μg/mL)	0.025[1][2]	0.04[1][2]
Intra-day Precision (%RSD)	≤ 5.5[1][2]	≤ 5.5[1][2]
Inter-day Precision (%RSD)	≤ 5.5[1][2]	≤ 5.5[1][2]
Recovery (% Relative Error)	-2.5 to 6[1][2]	-2.5 to 6[1][2]

#### **Results and Discussion**

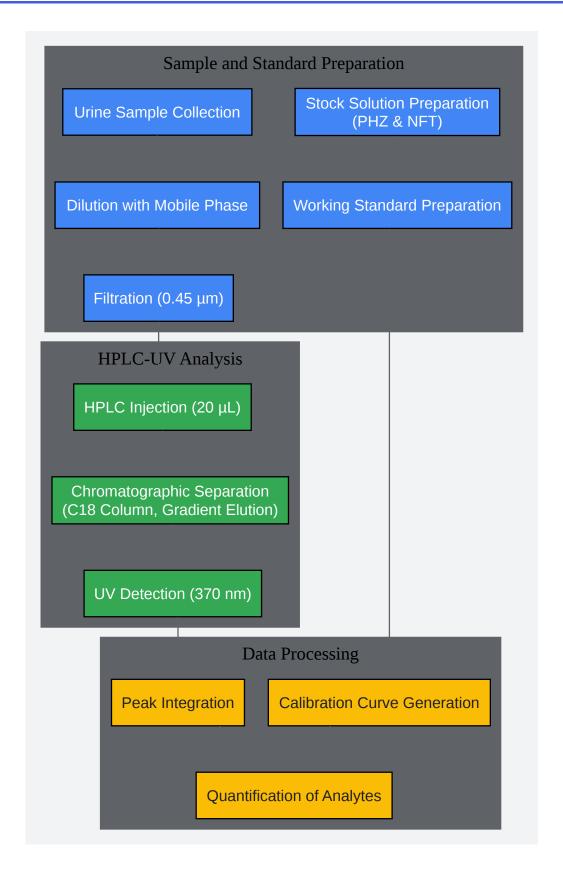
The developed HPLC-UV method provides excellent separation and resolution of **phenazopyridine** and nitrofurantoin from endogenous urine components. The gradient elution allows for the efficient elution of both analytes with symmetrical peak shapes. The "dilute and shoot" sample preparation method proved to be adequate, with minimal matrix effects observed. The validation results demonstrate that the method is linear, sensitive, precise, and accurate for the intended purpose.

#### Conclusion

The described HPLC-UV method is a reliable and efficient tool for the simultaneous determination of **phenazopyridine** and nitrofurantoin in human urine. Its simplicity and robust performance make it highly suitable for routine analysis in a clinical or research laboratory setting.

# **Experimental Workflow and Protocols**





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Caption: Experimental workflow for HPLC-UV analysis.



#### **Detailed Protocols**

#### Protocol 1: Preparation of Mobile Phase

- Mobile Phase A (5 mmol/L Sodium Dihydrogen Phosphate, pH 3):
  - Weigh 0.69 g of sodium dihydrogen phosphate monohydrate and dissolve in 1 L of ultrapure water.
  - Adjust the pH to 3.0 with orthophosphoric acid.
  - Filter the solution through a 0.45 μm membrane filter.
- Mobile Phase B:
  - Use HPLC-grade acetonitrile.
- Degas both mobile phases before use.

#### Protocol 2: Sample Analysis

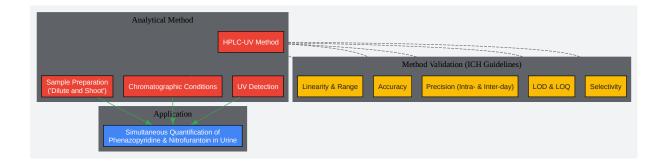
- Equilibrate the HPLC system with the initial mobile phase composition (15% B) until a stable baseline is achieved.
- Inject 20 μL of the prepared standards and samples.
- Run the gradient program as described in Table 1.
- Record the chromatograms and integrate the peak areas for phenazopyridine and nitrofurantoin.

#### Protocol 3: Data Analysis

- Construct a calibration curve by plotting the peak area of each analyte against its concentration for the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.



- Determine the concentration of **phenazopyridine** and nitrofurantoin in the urine samples by interpolating their peak areas on the calibration curve.
- Factor in the dilution performed during sample preparation to calculate the final concentration in the original urine sample.



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Caption: Logical relationship of the analytical method.

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## References

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